Antifungal Potency Against Pseudogymnoascus destructans: 60-Fold MIC Advantage and 60-Fold IC₅₀ Advantage Over Co-Screened Nonanal
In a direct head-to-head agar plate challenge assay against Pseudogymnoascus destructans, the causative agent of white-nose syndrome in bats, 2,5-dimethylcyclohexanol (DMCH) exhibited a minimum inhibitory concentration (MIC) of 0.02 µL/mL and a half-maximal inhibitory concentration (IC₅₀) of 0.006 µL/mL [1]. The comparator compound nonanal—the only other VOC from the same cave-environment screening that achieved 100% inhibition—yielded an MIC of 0.55 µL/mL and an IC₅₀ of 0.36 µL/mL [1]. DMCH thus demonstrates an approximately 27.5-fold lower MIC and a 60-fold lower IC₅₀ relative to nonanal, establishing substantially greater antifungal potency in this system [1].
| Evidence Dimension | Antifungal potency (MIC and IC₅₀) |
|---|---|
| Target Compound Data | MIC = 0.02 µL/mL; IC₅₀ = 0.006 µL/mL |
| Comparator Or Baseline | Nonanal: MIC = 0.55 µL/mL; IC₅₀ = 0.36 µL/mL |
| Quantified Difference | MIC: ~27.5-fold lower for DMCH; IC₅₀: 60-fold lower for DMCH |
| Conditions | Agar plate challenge assay; P. destructans conidia (2×10⁵ spores/mL) on SDA; incubation at 13°C, 85% RH, 14 days; three independent replicates |
Why This Matters
For researchers developing antifungal interventions against white-nose syndrome, procurement of 2,5-dimethylcyclohexanol rather than generic VOC alternatives such as nonanal directly translates to ≥60-fold greater target potency per unit volume, reducing compound consumption and enabling lower-dose experimental designs.
- [1] Huang Z, et al. Mechanisms of volatile organic compounds from bat cave environments against Pseudogymnoascus destructans in vitro. Appl Environ Microbiol. 2025. doi:10.1128/aem.01187-25. View Source
